(2S)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid

Catalog No.
S14553441
CAS No.
M.F
C12H14ClNO2
M. Wt
239.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic ac...

Product Name

(2S)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid

IUPAC Name

4-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

InChI

InChI=1S/C12H14ClNO2/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9/h1-3,5,9,11,14H,4,6-7H2,(H,15,16)

InChI Key

VYYRVGOYRWQGAF-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)Cl

(2S)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring with a carboxylic acid group and a chlorobenzyl substituent. The structural formula can be represented as follows:

  • Chemical Structure: The compound consists of a five-membered pyrrolidine ring, which is attached to a carboxylic acid group at the second position and a 3-chlorobenzyl group at the fourth position. This unique arrangement contributes to its potential biological activities and interactions.

Typical of carboxylic acids and amines. Key reaction types include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amide Formation: It can react with amines, leading to the formation of amides.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in a corresponding amine.

These reactions are facilitated by standard organic synthesis techniques, often involving catalysts or specific reaction conditions to optimize yields.

Research indicates that (2S)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid exhibits notable biological activities, particularly in pharmacology. It is predicted to have:

  • Antimicrobial Activity: Potential efficacy against various bacterial strains.
  • Neuroprotective Effects: Possible benefits in protecting neuronal cells from damage, relevant in neurodegenerative diseases.
  • Analgesic Properties: May serve as an analgesic agent, influencing pain pathways.

The biological activity spectrum of this compound can be assessed using computational methods like the Prediction of Activity Spectra for Substances (PASS), which evaluates its potential therapeutic applications based on structural characteristics .

The synthesis of (2S)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid can be achieved through several methods:

  • Pyrrolidine Ring Formation: Starting from appropriate precursors such as amino acids or related compounds, the pyrrolidine ring can be formed via cyclization reactions.
  • Substitution Reactions: The introduction of the 3-chlorobenzyl group can be accomplished through electrophilic aromatic substitution or nucleophilic substitution methods.
  • Carboxylation: The final step involves introducing the carboxylic acid functionality, often achieved through oxidation or direct carboxylation techniques.

These methods require careful control of reaction conditions to ensure high stereoselectivity and yield.

(2S)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting bacterial infections or neurodegenerative diseases.
  • Biochemical Research: Useful in studies exploring enzyme interactions and metabolic pathways due to its structural properties.
  • Synthetic Organic Chemistry: Serves as an intermediate in synthesizing more complex molecules with desired biological activities.

Interaction studies are crucial for understanding how (2S)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid interacts with biological targets:

  • Enzyme Inhibition Studies: Evaluating its role as an inhibitor of specific enzymes involved in metabolic pathways can elucidate its therapeutic potential.
  • Binding Affinity Assessments: Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to determine binding affinities with target proteins.

Such studies help in predicting the pharmacokinetic profiles and potential side effects of the compound.

Several compounds share structural similarities with (2S)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(2S)-4-(phenyl)pyrrolidine-2-carboxylic acidContains a phenyl group instead of chlorobenzylDifferent biological activity profile
(2S)-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acidFluorine substitution on benzyl groupPotentially altered pharmacodynamics
(2S)-4-(benzyl)pyrrolidine-2-carboxylic acidBenzyl group without halogen substitutionBroader spectrum of activity

These compounds illustrate variations in substituents that can significantly influence their biological properties and interactions, highlighting the uniqueness of (2S)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid within this class of molecules.

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

239.0713064 g/mol

Monoisotopic Mass

239.0713064 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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